molecular formula C23H20F2N6O2 B2388037 1-(4-fluorophenyl)-5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1261001-00-6

1-(4-fluorophenyl)-5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2388037
CAS RN: 1261001-00-6
M. Wt: 450.45
InChI Key: HLPLJUIWWAZMRQ-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a piperazine ring and a pyrazolopyrimidinone group. The presence of these groups suggests that the compound could have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The fluorophenyl groups are likely to influence the overall shape and properties of the molecule, as fluorine atoms are highly electronegative. The piperazine ring could provide basicity, while the pyrazolopyrimidinone group could contribute to the compound’s potential biological activity .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents used. The fluorine atoms might be susceptible to nucleophilic aromatic substitution reactions, while the piperazine ring could undergo reactions typical for secondary amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could increase its lipophilicity, which might affect its solubility and permeability. The piperazine ring could contribute to its basicity .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidin-4-one and related structures exhibit significant antimicrobial activity. For instance, derivatives bearing thiazole/benzothiazole rings and pyrimidinyl groups have been synthesized and tested against a variety of microorganism strains, showing high antimicrobial potency (Yurttaş et al., 2016). Such compounds can serve as a starting point for the development of new antimicrobial agents.

Antitumor Activity

Compounds with a pyrazolo[3,4-d]pyrimidin-4-one skeleton have also been investigated for their antitumor properties. A study on novel pyrimidinyl pyrazole derivatives, including those with phenylpiperazinyl groups, revealed potent cytotoxic activity against several tumor cell lines, indicating their potential as antitumor agents (Naito et al., 2005).

Biochemical Properties

The biochemical properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives, especially their interaction with biological macromolecules, have been a subject of study. For example, the interactions of such compounds with bovine serum albumin (BSA) were investigated, providing insights into their pharmacokinetic behaviors and potential therapeutic applications (He et al., 2020).

Future Directions

The study of this compound could provide interesting insights into its potential biological activities. Future research could focus on its synthesis, characterization, and testing in relevant biological assays .

properties

IUPAC Name

1-(4-fluorophenyl)-5-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F2N6O2/c24-16-1-5-18(6-2-16)28-9-11-29(12-10-28)21(32)14-30-15-26-22-20(23(30)33)13-27-31(22)19-7-3-17(25)4-8-19/h1-8,13,15H,9-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPLJUIWWAZMRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F2N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-fluorophenyl)-5-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

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